2-(7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antagonist Radioligand for A2B Adenosine Receptors
A compound closely related to the chemical of interest, MRE 2029-F20, has been identified as a selective antagonist ligand of A2B adenosine receptors. It is particularly used as a radioligand for pharmacological characterization of the human A2B adenosine receptor subtype, highlighting its utility in scientific research aimed at understanding receptor mechanisms and potential therapeutic targets. The use of [3H]-MRE 2029-F20 demonstrates its significant role in receptor binding studies, providing a KD value of 1.65+/-0.10 nM and Bmax value of 36+/-4 fmol/mg protein when bound to human A2B receptors expressed in CHO cells. This application underscores the compound's importance in detailed receptor analysis and pharmacological research (Baraldi et al., 2004).
Coordination Complexes and Antioxidant Activity
Another research dimension involves pyrazole-acetamide derivatives in the synthesis of coordination complexes, particularly with metals such as Co(II) and Cu(II). These complexes have been studied for their structural characteristics and antioxidant activity. The solid-state structure of these complexes was established by single crystal X-ray crystallography. Notably, the study discusses the effect of hydrogen bonding on the self-assembly process and the significant antioxidant activity presented by the ligands and their complexes. This suggests potential applications in designing antioxidant agents and exploring the self-assembly characteristics of coordination compounds for various scientific and technological purposes (Chkirate et al., 2019).
Safety and Hazards
特性
IUPAC Name |
2-[7-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxopurin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-12-9-13(2)27(23-12)19-22-17-16(25(19)10-14-7-5-4-6-8-14)18(29)26(11-15(21)28)20(30)24(17)3/h4-9H,10-11H2,1-3H3,(H2,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVZQKORZDDPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。